Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core linked to a 3-methoxyphenyl group and a piperazine-carboxylate moiety. The 3-methoxyphenyl substituent may enhance lipophilicity and electron-donating effects, while the piperazine ring improves solubility and bioavailability . The hydroxy group at position 6 of the thiazolo-triazole system could facilitate hydrogen bonding, influencing binding affinity .
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-4-29-20(27)24-10-8-23(9-11-24)16(14-6-5-7-15(12-14)28-3)17-18(26)25-19(30-17)21-13(2)22-25/h5-7,12,16,26H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAEWYTQGMVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins. This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. The ER stress pathway is involved in protein folding and quality control, and its dysregulation can lead to the accumulation of misfolded proteins, triggering cell death. The NF-kB pathway regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, the activation barrier of certain reactions can be overcome under heating conditions. .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with the 3-fluorophenyl group in , altering electronic properties and binding interactions. Methoxy groups enhance lipophilicity and may improve membrane permeability compared to halogens .
Physicochemical Properties
| Property | Target Compound | 3-Fluorophenyl Analogue | Thiadiazole Derivative |
|---|---|---|---|
| Molecular Weight (Da)* | ~501 | ~515 | ~450 |
| logP** | ~2.8 (estimated) | ~3.1 | ~2.5 |
| Hydrogen Bond Acceptors | 8 | 8 | 7 |
Calculated using average atomic masses.
*Estimated via fragment-based methods.
The target compound’s lower logP compared to the 3-fluorophenyl analogue suggests better aqueous solubility, attributed to the piperazine ring and hydroxy group.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically including:
Thiazolo-triazole core formation : Cyclocondensation of thioamides with hydrazine derivatives under reflux in ethanol (70–80°C) .
Piperazine coupling : Nucleophilic substitution or Mannich-type reactions using piperazine derivatives, with DMF as a solvent and triethylamine as a base .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Critical factors :
- Temperature : Excess heat (>100°C) degrades the thiazole ring .
- Catalysts : K₂CO₃ improves alkylation efficiency by 20–30% compared to NaH .
Reference Yield Data :
| Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Core Formation | Ethanol | None | 45–55 |
| Piperazine Coupling | DMF | K₂CO₃ | 65–75 |
Q. Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- IR Spectroscopy : Confirms hydroxyl (3200–3400 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peaks at m/z 445–475 (M⁺) align with calculated molecular weights .
- X-ray Crystallography : Resolves bond angles (e.g., 120° for thiazole C-S-C) and steric hindrance from the 3-methoxyphenyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Functional Group Modifications :
- Assay Design :
- Anti-inflammatory : Measure IL-1β suppression in LPS-induced macrophages (IC₅₀ ≈ 12 μM via NLRP3 inhibition) .
- Anticancer : MTT assays against HeLa cells (EC₅₀: 18 μM) with apoptosis confirmed via caspase-3 activation .
SAR Table :
| Substituent | Bioactivity (vs. Parent Compound) | Reference |
|---|---|---|
| 4-Bromophenyl | ↑ Antimicrobial, ↓ Solubility | |
| 3-Fluorophenyl | ↑ Neuroprotection (NLRP3 IC₅₀: 8 μM) |
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Controlled Variables :
- Purity : HPLC-grade (>98%) vs. technical-grade (90–95%) samples show 2–3x differences in IC₅₀ values .
- Assay Conditions : Serum-free media increases cytotoxicity by 40% due to reduced protein binding .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 6) .
Q. What computational methods predict target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to NLRP3 (PDB: 6NPY) with ΔG ≈ -9.2 kcal/mol .
- ADMET Prediction : SwissADME estimates:
- MD Simulations : GROMACS analyzes piperazine flexibility (RMSD: 1.2 Å over 100 ns) .
Q. How to evaluate chemical stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 2–9) at 37°C for 24h. LC-MS detects degradation products (e.g., hydrolyzed ester) at pH >8 .
- Thermal Stability : TGA shows decomposition onset at 180°C (ΔH: 220 J/g) .
- Light Sensitivity : Store in amber vials; UV-Vis shows 15% degradation after 48h under UV light .
Q. What in vivo models are suitable for preclinical testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
